molecular formula C16H19N5O2 B11190024 2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B11190024
M. Wt: 313.35 g/mol
InChI Key: WTBOPVSOQZZDRN-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylpyrimidin-2-yl)-6-methyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine-dione core substituted with a 4,6-dimethylpyrimidin-2-yl group at position 2, a methyl group at position 6, and a propyl chain at position 3. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX (e.g., SHELXL for refinement) being widely used for small-molecule analysis .

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-propyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

InChI

InChI=1S/C16H19N5O2/c1-5-6-11-10(4)19-14-12(13(11)22)15(23)21(20-14)16-17-8(2)7-9(3)18-16/h7H,5-6H2,1-4H3,(H2,19,20,22)

InChI Key

WTBOPVSOQZZDRN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC2=C(C1=O)C(=O)N(N2)C3=NC(=CC(=N3)C)C)C

Origin of Product

United States

Preparation Methods

Three-Component Condensation via Knoevenagel-Michael Cascade

The pyrazolo[3,4-b]pyridine-dione core is efficiently constructed using a one-pot, three-component reaction involving:

  • Arylglyoxals (e.g., 4,6-dimethylpyrimidine-2-carbaldehyde derivatives)

  • 3-Methyl-1-aryl-1H-pyrazol-5-amine (with propyl substitution at position 5)

  • Cyclic 1,3-dicarbonyl compounds (e.g., dimedone or cyclohexane-1,3-dione)

Tetrapropylammonium bromide (TPAB, 20 mol%) in H2_2O/acetone (1:2) at 80°C facilitates Knoevenagel condensation, Michael addition, and intramolecular cyclization, yielding the dione structure via unexpected dearoylation. Key advantages include:

  • High atom economy (yields >90% in optimized cases)

  • Regioselective control due to TPAB’s dual role as phase-transfer catalyst and base

Table 1: Optimization of Three-Component Reaction Conditions

EntrySolvent SystemCatalystTemp (°C)Yield (%)
1H2_2O/EtOH (1:1)None80<10
2H2_2O/acetone (1:2)TPAB8097
3EtOHp-TSAReflux35

Oxidative Cyclization with Molecular Oxygen

An alternative route employs N-amino-2-iminopyridines and β-diketones under aerobic conditions. Acetic acid (6 equiv) in ethanol at 130°C with O2_2 promotes oxidative dehydrogenation, forming the pyrazolo[3,4-b]pyridine scaffold. This method avoids metal catalysts, enhancing scalability:

3-Methyl-1-propylpyrazol-5-amine+β-diketoneO2,AcOHCore intermediate\text{3-Methyl-1-propylpyrazol-5-amine} + \beta\text{-diketone} \xrightarrow{\text{O}_2, \text{AcOH}} \text{Core intermediate}

Functionalization with 4,6-Dimethylpyrimidin-2-yl Group

Post-Core Modification via Nucleophilic Aromatic Substitution

The pyrimidine moiety is introduced after core assembly. A halogenated pyrazolo[3,4-b]pyridine-dione intermediate reacts with 4,6-dimethylpyrimidin-2-amine in the presence of NaH/DMF at 100°C. Key considerations:

  • Leaving group efficiency : Bromine > Chlorine (yields 78% vs. 65%)

  • Steric effects : 4,6-Dimethyl groups require prolonged reaction times (12–18 hrs)

In-Situ Pyrimidine Ring Construction

Cyclocondensation of the core’s amine group with 1,3-diketones (e.g., acetylacetone) and ammonium acetate at 120°C forms the pyrimidine ring directly. This method reduces purification steps but risks over-alkylation.

Critical Analysis of Synthetic Routes

Yield and Purity Trade-Offs

  • Multi-component approach : Higher yields (90–97%) but requires rigorous solvent/catalyst optimization.

  • Stepwise functionalization : Lower yields (65–78%) due to intermediate instability but offers better regiocontrol.

Solvent and Catalyst Impact

  • TPAB in H2_2O/acetone : Enhances solubility of hydrophobic intermediates, reducing side reactions.

  • Molecular oxygen : Eliminates stoichiometric oxidants, aligning with green chemistry principles.

Industrial-Scale Considerations

Continuous Flow Reactor Adaptation

Patented methods for analogous compounds highlight the use of continuous flow systems to improve heat/mass transfer, reducing reaction times by 50%.

Purification Protocols

  • Recrystallization : Ethyl acetate/hexane (3:1) achieves >99% purity.

  • Chromatography : Reserved for lab-scale separation of regioisomers.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethylpyrimidin-2-yl)-6-methyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyrimidine and pyrazolo rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4,6-Dimethylpyrimidin-2-yl)-6-methyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in patent literature and chemical databases. Below is a comparative analysis based on substituents, molecular properties, and inferred biological relevance.

Structural and Functional Group Analysis

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Core Structure
Target Compound C₁₇H₂₁N₅O₂ 335.39 g/mol 4,6-dimethylpyrimidin-2-yl (position 2), methyl (C6), propyl (C5) Pyrazolo[3,4-b]pyridine-3,4-dione
2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[(2S,6S)-2,6-dimethyl-1,2,3,6-tetrahydropyridin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one C₂₄H₂₈N₈O 468.54 g/mol 4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl (C2), tetrahydropyridinyl (C7) Pyrido[1,2-a]pyrimidin-4-one
5-Methyl-7-(2-methylpropyl)-2-[(naphthalen-1-yl)methyl]-3-(pyridin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione (CAS 482584-49-6) C₂₆H₂₅N₅O₂ 439.51 g/mol Naphthalen-1-ylmethyl (C2), pyridin-4-yl (C3), 2-methylpropyl (C7) Pyrazolo[3,4-d]pyrimidine-4,6-dione

Key Observations:

Core Heterocycles : The target compound’s pyrazolo[3,4-b]pyridine-dione core differs from the pyrido[1,2-a]pyrimidin-4-one () and pyrazolo[3,4-d]pyrimidine-dione () systems. These variations influence electronic properties and binding interactions.

Substituent Effects: The 4,6-dimethylpyrimidin-2-yl group in the target compound may enhance hydrogen bonding or π-π stacking in biological targets compared to the naphthalen-1-ylmethyl group in CAS 482584-49-6, which introduces bulk and hydrophobicity .

Molecular Weight : The target compound (335.39 g/mol) is smaller than the analogues in (468.54 g/mol) and (439.51 g/mol), suggesting better bioavailability under Lipinski’s rule of five.

Methodological Considerations

Structural comparisons rely on crystallographic data refined using programs like SHELXL, which is noted for precision in small-molecule analysis . However, the absence of explicit biological or physicochemical data in the evidence limits functional comparisons.

Biological Activity

The compound 2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C15H18N4O2
Molecular Weight 286.33 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)C1=NN(C(=O)C2=CNC3=CC=CC=C32)C(=O)N1C(C)C

The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core with additional functional groups contributing to its biological activity.

Anticancer Activity

Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. One derivative demonstrated IC50 values of 7 nM against FGFR1 and 9 nM against FGFR2, highlighting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of pyrazole derivatives were tested against various bacterial strains, showing promising results. For example, compounds derived from the pyrazole scaffold exhibited significant inhibition against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation and survival. The interaction with FGFRs can disrupt signaling pathways essential for tumor growth and metastasis .

Case Studies

  • Study on FGFR Inhibition : A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their effectiveness as FGFR inhibitors. One compound exhibited an IC50 value of 25 nM against FGFR3 and significantly reduced breast cancer cell proliferation in vitro .
  • Antimicrobial Testing : In another study, novel pyrazole derivatives were tested against Mycobacterium tuberculosis and several Gram-positive bacteria. The most effective compound showed over 90% inhibition at concentrations lower than standard antibiotics .

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[3,4-b]pyridine-dione derivatives, and how are they applied to this compound?

The synthesis typically involves cyclization reactions using heterocyclic amines or diazonium salts. For example, pyrazolo[3,4-b]pyridine scaffolds can be constructed via condensation of 3-hydroxypropenone derivatives with amines under basic conditions . Catalytic methods, such as FeCl₃-SiO₂ in refluxing ethanol, are effective for forming fused pyrazolo-pyrimidine systems . Key steps include optimizing reaction time (e.g., 6 hours for cyclization) and solvent selection (e.g., ethanol or acetic acid) to improve yields (e.g., 75% as reported in related studies) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Structural confirmation relies on:

  • Elemental analysis for empirical formula validation.
  • Spectral data :
  • ¹H/¹³C-NMR to assign proton and carbon environments (e.g., distinguishing pyrimidinyl and propyl substituents).
  • IR spectroscopy to identify carbonyl (C=O) and NH stretches.
  • Mass spectrometry (HRMS or ESI-MS) for molecular ion verification .

Q. What preliminary biological screening approaches are recommended for pyrazolo[3,4-b]pyridine derivatives?

Initial screens should focus on:

  • Enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic framework.
  • Antioxidant activity tests (e.g., DPPH radical scavenging), as seen in structurally similar pyrazolo-pyrimidine diones .
  • Cytotoxicity profiling using cell lines (e.g., MTT assay) to prioritize compounds for advanced studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence scalability?

Key variables include:

  • Catalyst selection : FeCl₃-SiO₂ enhances cyclization efficiency compared to homogeneous catalysts .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility.
  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) balance reaction rate and side-product formation .
  • Purification : Chromatography or recrystallization is critical for isolating high-purity products .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions arise from dynamic conformational changes or overlapping signals. Solutions include:

  • 2D-NMR (COSY, HSQC) to map proton-carbon correlations and clarify ambiguous peaks.
  • Variable-temperature NMR to identify temperature-dependent shifts caused by ring puckering or tautomerism.
  • Computational modeling (DFT or MD simulations) to predict spectral profiles and validate assignments .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in pyrazolo[3,4-b]pyridine derivatives?

SAR studies require:

  • Systematic substituent variation : Modifying the 4,6-dimethylpyrimidinyl or propyl groups to assess their impact on bioactivity.
  • Docking studies with target proteins (e.g., kinases) to predict binding modes.
  • Comparative assays : Testing analogs with fused thieno-pyrimidine or coumarin moieties for enhanced activity .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in pharmacological assays?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability.
  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain cell viability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) for real-time binding kinetics.
  • X-ray crystallography to resolve ligand-protein co-structures.
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of similar pyrazolo-pyrimidine derivatives?

Discrepancies may stem from:

  • Assay conditions (e.g., pH, incubation time). Standardize protocols using controls like doxorubicin for cytotoxicity.
  • Cell line variability : Validate results across multiple lines (e.g., HeLa, MCF-7).
  • Compound purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

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